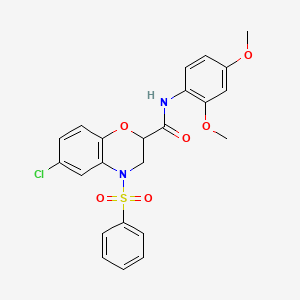
6-chloro-N-(2,4-dimethoxyphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzenesulfonyl)-6-chloro-N-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, has garnered interest for its potential biological activities and synthetic versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-6-chloro-N-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of an amine with a phenol derivative under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the benzoxazine intermediate in the presence of a base such as pyridine.
Chlorination: The chlorination step involves the introduction of a chlorine atom at the desired position on the benzoxazine ring. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the benzoxazine intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 4-(benzenesulfonyl)-6-chloro-N-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential as a drug candidate. Its structural features allow for the modulation of biological activity, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.
作用机制
The mechanism of action of 4-(benzenesulfonyl)-6-chloro-N-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-(Benzenesulfonyl)-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Lacks the dimethoxyphenyl group, which may affect its biological activity and reactivity.
4-(Benzenesulfonyl)-6-chloro-N-(2-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Contains only one methoxy group, which may influence its solubility and interaction with biological targets.
4-(Benzenesulfonyl)-6-chloro-N-(4-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: The position of the methoxy group may affect its overall properties and applications.
Uniqueness
The uniqueness of 4-(benzenesulfonyl)-6-chloro-N-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide lies in its specific structural features, including the presence of both methoxy groups and the benzenesulfonyl group
属性
分子式 |
C23H21ClN2O6S |
|---|---|
分子量 |
488.9 g/mol |
IUPAC 名称 |
4-(benzenesulfonyl)-6-chloro-N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H21ClN2O6S/c1-30-16-9-10-18(21(13-16)31-2)25-23(27)22-14-26(19-12-15(24)8-11-20(19)32-22)33(28,29)17-6-4-3-5-7-17/h3-13,22H,14H2,1-2H3,(H,25,27) |
InChI 键 |
NVBVTTHSDMMIRN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B11233761.png)
![2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-[2-(propan-2-YL)phenyl]acetamide](/img/structure/B11233775.png)
![N~4~-(4-chlorophenyl)-N~6~-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11233785.png)
![N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B11233787.png)
![2-(4-Methoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11233789.png)
![[4-(Difluoromethylthio)phenyl][6-(4-methylpiperazinyl)-1-phenylpyrazolo[4,5-e] pyrimidin-4-yl]amine](/img/structure/B11233797.png)
![N~4~-(2-methylphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11233805.png)
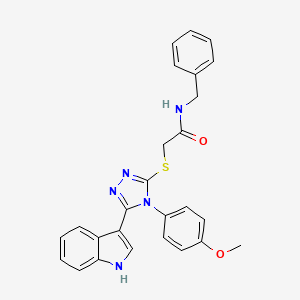
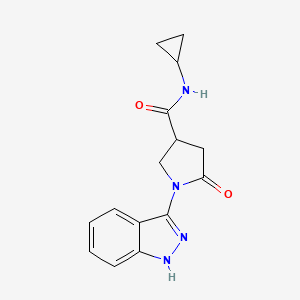
![2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol](/img/structure/B11233818.png)
![2'-Benzyl-1'-oxo-N-[3-(propan-2-yloxy)propyl]-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11233820.png)
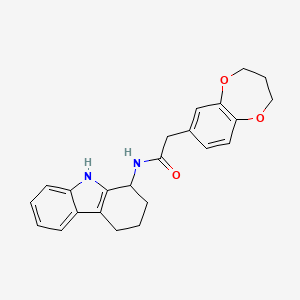
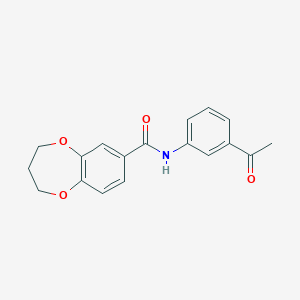
![N-(1,3-benzodioxol-5-yl)-6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11233846.png)
